Unraveling the Crystal Architecture of δ-Thulium Sulfide (Tm₂S₃): A Technical Guide
Unraveling the Crystal Architecture of δ-Thulium Sulfide (Tm₂S₃): A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive analysis of the crystal structure of the δ-polymorph of Thulium(III) Sulfide (Tm₂S₃). This document outlines the precise atomic arrangement, details the experimental methodologies for its characterization, and presents all quantitative data in a clear, tabular format.
Thulium sulfide (Tm₂S₃) is a member of the rare-earth sesquisulfide family, which is gaining attention for its potential applications in electronics and optoelectronics. A thorough understanding of its crystal structure is paramount for predicting and tuning its physical and chemical properties. The δ-phase of Tm₂S₃ is a stable modification that crystallizes in a monoclinic system.[1]
Crystal Structure of δ-Thulium Sulfide
The δ-modification of thulium sesquisulfide, δ-Tm₂S₃, has been definitively characterized through single-crystal X-ray diffraction analysis.[2][3] It is isostructural with δ-Ho₂S₃ and belongs to the centrosymmetric space group P2₁/m.[1][2][3]
The crystal structure is a complex three-dimensional framework. The thulium atoms in the lattice exhibit two distinct coordination environments. Half of the Tm atoms are coordinated by six sulfur atoms, forming distorted octahedra. The other half of the Tm atoms are coordinated by seven sulfur atoms, creating monocapped trigonal prisms.[2][3] The sulfur atoms, in turn, are coordinated by four or five thulium atoms. These coordination polyhedra (distorted octahedra and monocapped trigonal prisms) share edges, forming infinite columns that extend along the b-axis of the monoclinic cell.[2][3]
Crystallographic Data
The fundamental crystallographic data for δ-Tm₂S₃ are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 10.0626(14) |
| b (Å) | 3.9675(5) |
| c (Å) | 17.396(2) |
| β (°) | 98.655(11) |
| Unit Cell Volume (ų) | 686.60(16) |
| Z | 6 |
Table 1: Crystallographic data for δ-Tm₂S₃.[2][3]
Atomic Coordinates and Displacement Parameters
The precise positions of the thulium and sulfur atoms within the unit cell are crucial for a complete understanding of the structure. The following table details the atomic coordinates and equivalent isotropic displacement parameters for δ-Tm₂S₃.
| Atom | Wyckoff Position | x | y | z | U(eq) [Ų] |
| Tm1 | 2e | 0.1248(1) | 1/4 | 0.4912(1) | 0.011(1) |
| Tm2 | 2e | 0.2185(1) | 1/4 | 0.1983(1) | 0.012(1) |
| Tm3 | 2e | 0.5291(1) | 1/4 | 0.3394(1) | 0.011(1) |
| S1 | 2e | 0.0452(4) | 1/4 | 0.3168(2) | 0.013(1) |
| S2 | 2e | 0.1798(4) | 1/4 | 0.0199(2) | 0.013(1) |
| S3 | 2e | 0.3547(4) | 1/4 | 0.4682(2) | 0.014(1) |
| S4 | 2e | 0.3891(4) | 1/4 | 0.1382(2) | 0.012(1) |
| S5 | 2e | 0.6978(4) | 1/4 | 0.2011(2) | 0.013(1) |
Table 2: Atomic coordinates and equivalent isotropic displacement parameters for δ-Tm₂S₃. All atoms occupy the Wyckoff position 2e (x, 1/4, z).[2][3]
Experimental Protocols
The determination of the crystal structure of δ-Tm₂S₃ involves two primary experimental stages: the synthesis of high-quality single crystals and their subsequent analysis using X-ray diffraction.
Synthesis of δ-Tm₂S₃ Single Crystals
High-quality single crystals of δ-Tm₂S₃ can be obtained as a by-product during the investigation of the ternary Tm-Ni-S system.[2][3] A general approach for the synthesis of rare-earth sesquisulfides involves high-temperature solid-state reactions.[1]
A reproducible method for obtaining single crystals is the flux growth method:
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Reactant Preparation: Stoichiometric amounts of high-purity thulium metal and elemental sulfur are mixed with a suitable flux, such as potassium iodide (KI).
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Encapsulation: The mixture is placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.
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Heating Profile: The sealed ampoule is placed in a programmable furnace and heated slowly to a temperature above the melting point of the flux (e.g., 850-1000 °C).
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Homogenization: The temperature is held for an extended period (e.g., 72-100 hours) to ensure a homogeneous melt.
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Crystal Growth: The furnace is then cooled very slowly (e.g., 2-5 °C/hour) to a temperature below the solidification point of Tm₂S₃ but above the melting point of the flux. This slow cooling allows for the formation of well-defined single crystals.
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Isolation: Once cooled to room temperature, the flux is dissolved using a suitable solvent (e.g., deionized water or ethanol), and the δ-Tm₂S₃ single crystals are isolated.
Single-Crystal X-ray Diffraction Analysis
The crystal structure of δ-Tm₂S₃ was determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.
The general workflow for single-crystal XRD analysis is as follows:
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Crystal Selection and Mounting: A suitable single crystal of δ-Tm₂S₃ is carefully selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an automated four-circle X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected by rotating the crystal and the detector.
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Data Reduction: The raw diffraction data are processed to correct for various experimental factors, such as background scattering, absorption, and Lorentz-polarization effects. This step yields a set of indexed reflections with their corresponding intensities.
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Structure Solution: The processed data are used to solve the crystal structure. For δ-Tm₂S₃, direct methods can be employed to determine the initial positions of the atoms.
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Structure Refinement: The initial structural model is refined using a least-squares method, typically the Rietveld refinement method for powder diffraction, but a similar principle is applied for single-crystal data. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction intensities.
Structural Relationships and Coordination
The coordination polyhedra of the thulium and sulfur atoms are the fundamental building blocks of the δ-Tm₂S₃ crystal structure. The diagram below illustrates the coordination environments and their connectivity.
